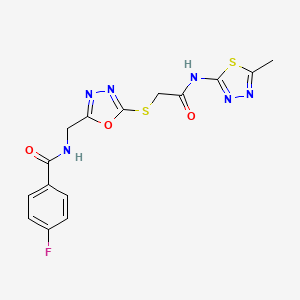
4-fluoro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H13FN6O3S2 and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
- A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of various compounds including those with 1,3,4-thiadiazole and 1,3,4-oxadiazole structures, like the one in the compound of interest. These compounds displayed antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry applications (Başoğlu et al., 2013).
Fluorogenic Reagent for Thiols
- The work of Toyo’oka et al. (1989) involved the development of a fluorogenic reagent for thiols, which could be related to the fluorescence properties inherent in the compound of interest. This reagent, specifically designed for thiols, shows the potential use of similar compounds in biochemical assays (Toyo’oka et al., 1989).
Nematocidal Activity of Related Compounds
- Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating significant nematocidal activity. This suggests that compounds with similar structures could be effective in controlling nematode pests (Liu et al., 2022).
Fluorescence Studies in Bio-Active Compounds
- Research by Matwijczuk et al. (2018) on the fluorescence effects of compounds similar to the one of interest (with 1,3,4-thiadiazole structure) in various solvents highlights their potential use in fluorescence-based bioactive studies (Matwijczuk et al., 2018).
Synthesis of Thiadiazolobenzamide and Metal Complexes
- A study by Adhami et al. (2012) on the synthesis of thiadiazolobenzamide, a compound structurally related to the one , showcases the potential for creating novel compounds with interesting chemical properties, including metal complexes (Adhami et al., 2012).
Aryne-Based Route to Substituted Benzoisothiazoles
- Chen and Willis (2015) developed a method to form 3-amino-substituted benzo[d]isothiazoles using arynes and 3-hydroxy-4-aminothiadiazoles. This approach could be relevant for synthesizing derivatives of the target compound (Chen & Willis, 2015).
Green Synthesis of Thiadiazolo/Benzothiazolo Pyrimidines
- Kerru et al. (2020) described the green synthesis of novel [1,3,4]thiadiazolo and benzo[4,5]thiazolo[3,2-a]pyrimidines, emphasizing the potential for eco-friendly synthesis methods for similar compounds (Kerru et al., 2020).
Anticancer Activity of Thiadiazole Benzamide Derivatives
- Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated their anticancer activity. This indicates the potential use of structurally related compounds in cancer research (Tiwari et al., 2017).
Angiotensin II Receptor Activities of Benzimidazole Derivatives
- Kohara et al. (1996) explored benzimidazole derivatives with thiadiazole rings for angiotensin II receptor antagonistic activities, suggesting potential pharmaceutical applications for similar compounds (Kohara et al., 1996).
Propriétés
IUPAC Name |
4-fluoro-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O3S2/c1-8-19-21-14(27-8)18-11(23)7-26-15-22-20-12(25-15)6-17-13(24)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,24)(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNFHIKQUZJLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)
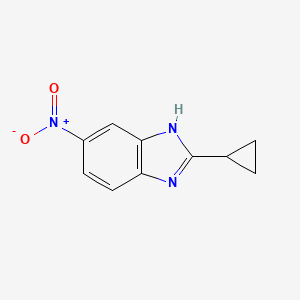
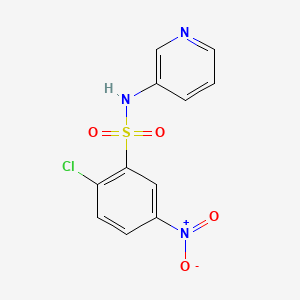
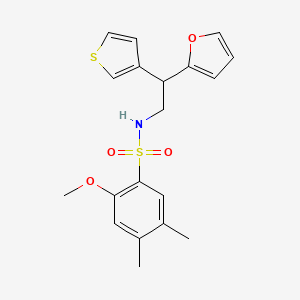
![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)
![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)
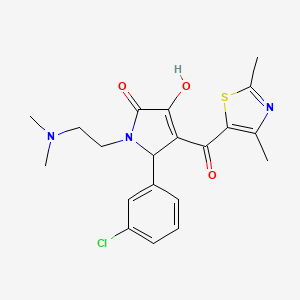
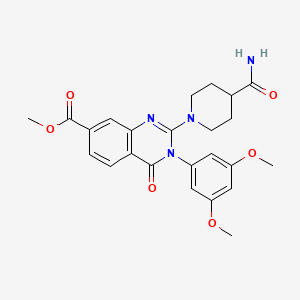

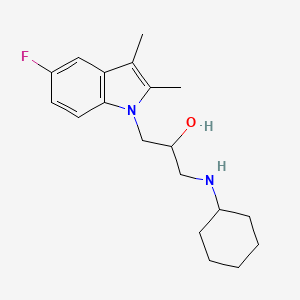
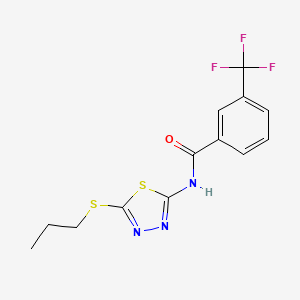
![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

